tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate
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Overview
Description
Tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a pyrrolidin-3-yl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with N-phenylpyrrolidine under specific conditions. One common method involves the use of phosphorus trichloride (PCl3) as a mediator for the transesterification and aminolysis of tert-butyl esters . This reaction proceeds through the formation of an acid chloride intermediate, which then reacts with the amine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide , reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar structural features.
Tert-butyl (3-hydroxypropyl)carbamate: Another carbamate with a different substituent group.
Tert-butyl (2-piperidin-3-ylethyl)carbamate: A related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate is unique due to the combination of its tert-butyl, phenyl, and pyrrolidin-3-yl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17(13-9-10-16-11-13)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 |
InChI Key |
LCSKCDZEAYEEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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